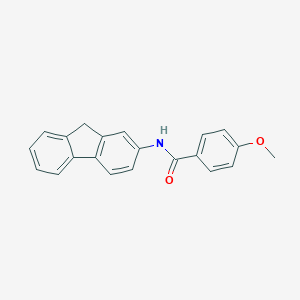
N-(9H-fluoren-2-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9H-fluoren-2-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C21H17NO2 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Applications
1.1 Synthesis of Complex Molecules
N-(9H-fluoren-2-yl)-4-methoxybenzamide serves as a versatile building block in organic synthesis. Its structure allows for the creation of more complex derivatives through various reactions, including amidation and coupling reactions. For instance, it can be employed in the synthesis of indole derivatives, which are significant in medicinal chemistry due to their biological activities .
1.2 Catalysis
The compound has potential applications in catalysis, particularly in reactions that require specific steric and electronic properties. Its fluorene moiety can stabilize transition states in catalytic cycles, enhancing reaction rates and selectivity .
Biological Applications
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For example, compounds derived from this structure have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Case Study:
A study evaluated the effects of various fluorenyl derivatives on human cancer cell lines, demonstrating that modifications to the methoxybenzamide structure can significantly enhance cytotoxicity against breast and colon cancer cells.
2.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that certain derivatives exhibit activity against a range of bacterial strains, suggesting potential for development into new antibiotics .
2.3 Neuroprotective Effects
this compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Its ability to inhibit protein aggregation (e.g., α-synuclein and tau fibrillation) positions it as a candidate for further research into therapeutic applications for neurodegeneration .
Medicinal Chemistry
3.1 Drug Development
The structural features of this compound make it a promising scaffold for drug development. Its derivatives are being explored for their potential to modulate various biological targets, including receptors involved in metabolic disorders .
3.2 Structure-Activity Relationship (SAR) Studies
SAR studies have revealed insights into how modifications to the fluorenyl and methoxy groups affect biological activity. This information is crucial for optimizing compounds for improved efficacy and reduced toxicity .
Data Tables
| Application Area | Specific Use | Example Findings |
|---|---|---|
| Chemical Synthesis | Building block for indoles | Enhanced reactivity in amidation |
| Biological Activity | Anticancer | Inhibition of cancer cell proliferation |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Neuroprotective | Inhibition of α-synuclein aggregation | |
| Medicinal Chemistry | Drug development | Modulation of metabolic receptors |
Propiedades
Número CAS |
5772-96-3 |
|---|---|
Fórmula molecular |
C21H17NO2 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N-(9H-fluoren-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C21H17NO2/c1-24-18-9-6-14(7-10-18)21(23)22-17-8-11-20-16(13-17)12-15-4-2-3-5-19(15)20/h2-11,13H,12H2,1H3,(H,22,23) |
Clave InChI |
CHJIRYRJQXOZGL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















